molecular formula C10H14BrN B1408213 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine CAS No. 1112210-53-3

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Cat. No.: B1408213
CAS No.: 1112210-53-3
M. Wt: 228.13 g/mol
InChI Key: ACPQFGIKDLDPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, along with a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine typically involves the bromination of 3-methylphenyl compounds followed by the introduction of the dimethylmethanamine group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the phenyl ring. Subsequent reactions with dimethylamine under controlled conditions yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets. The bromine and dimethylmethanamine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
  • 3-Bromo-5-methylaniline

Comparison: Compared to these similar compounds, 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQFGIKDLDPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.